Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate;hydrochloride
Description
Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride (CAS: 2209078-25-9) is a fluorinated organic compound with the molecular formula C₁₁H₁₃ClFNO₂ and a molecular weight of 245.68 g/mol. It features a conjugated but-3-enoate backbone, a 4-fluorophenyl substituent, and a methyl ester group. This compound is primarily used in research settings for drug discovery and biochemical studies, with solubility in dimethyl sulfoxide (DMSO) and recommended storage at room temperature . Its stereochemistry (S,E-configuration) and functional groups make it a versatile intermediate in synthesizing bioactive molecules.
Properties
Molecular Formula |
C11H13ClFNO2 |
|---|---|
Molecular Weight |
245.68 g/mol |
IUPAC Name |
methyl 2-amino-4-(4-fluorophenyl)but-3-enoate;hydrochloride |
InChI |
InChI=1S/C11H12FNO2.ClH/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8;/h2-7,10H,13H2,1H3;1H |
InChI Key |
CKMPEKCUTAEYSV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C=CC1=CC=C(C=C1)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Enamine Formation via Michael Addition
A primary route involves Michael addition between a fluorophenyl-containing α,β-unsaturated ester and an amine nucleophile. For example, methyl 4-(4-fluorophenyl)but-3-enoate reacts with ammonia or protected amines under basic conditions to form the enamine intermediate.
Reaction Conditions :
- Base : Potassium hexamethyldisilazane (KHMDS) or sodium hydride in tetrahydrofuran (THF).
- Temperature : 0°C to ambient, with gradual warming to complete the reaction over 12–24 hours.
- Protection : tert-Butoxycarbonyl (Boc) or diphenylmethylene groups prevent undesired side reactions at the amino group.
The intermediate is subsequently hydrolyzed using hydrochloric acid to yield the hydrochloride salt. This method achieves moderate yields (50–70%) but requires rigorous exclusion of moisture.
Catalytic Asymmetric Synthesis
Chiral catalysts such as cinchona alkaloids or transition-metal complexes enable enantioselective synthesis. For instance, asymmetric hydrogenation of a β-keto ester precursor using ruthenium-BINAP complexes produces the (S)-enantiomer with >90% enantiomeric excess.
Optimization Parameters :
- Pressure : Hydrogen gas at 50–100 psi.
- Solvent : Methanol or ethanol for optimal catalyst activity.
- Temperature : 25–40°C to balance reaction rate and enantioselectivity.
This route is preferred for producing single enantiomers but involves costly catalysts and specialized equipment.
Industrial-Scale Continuous Flow Synthesis
Recent advances employ continuous flow reactors to enhance scalability and reproducibility. Key steps include:
- Esterification : 4-(4-Fluorophenyl)but-3-enoic acid reacts with methanol using thionyl chloride or acetyl chloride as catalysts at 45°C.
- Amination : The ester undergoes nucleophilic substitution with aqueous ammonia in a microreactor, reducing reaction time from 24 hours to 30 minutes.
- Salt Formation : Hydrochloric acid is introduced in a packed-bed reactor to precipitate the product.
Advantages :
- 20–30% higher yield compared to batch processes.
- Reduced solvent waste and energy consumption.
Critical Factors Influencing Reaction Efficiency
Solvent Selection
Polar aprotic solvents (e.g., THF, acetonitrile) facilitate enamine formation by stabilizing ionic intermediates, while protic solvents (e.g., ethanol) improve hydrogenation kinetics.
Temperature Control
Exothermic reactions like esterification require precise cooling to prevent thermal degradation. For example, maintaining temperatures below 20°C during Boc protection minimizes byproduct formation.
Purification Techniques
- Crystallization : The hydrochloride salt is purified via recrystallization from tert-butyl methyl ether, yielding >97% purity.
- Chromatography : Silica gel chromatography resolves enantiomers but is less feasible for industrial-scale production.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Enantiomeric Excess (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Michael Addition | 50–70 | Racemic | Moderate | High |
| Asymmetric Catalysis | 60–75 | 90–95 | Low | Low |
| Continuous Flow | 80–90 | Racemic | High | Moderate |
The continuous flow method outperforms others in yield and scalability, making it ideal for bulk production, while asymmetric synthesis remains niche for enantiopure APIs.
Chemical Reactions Analysis
Types of Reactions
(S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
(S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: This compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Structural Analogs with Modified Backbones
Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride
- CAS : 64282-12-8
- Molecular Formula: C₁₀H₁₃ClFNO₂
- Molecular Weight : 233.67 g/mol
- Key Differences: Backbone: Propanoate (saturated C3 chain) vs. but-3-enoate (unsaturated C4 chain). Applications: Used as a building block for amino acid derivatives, such as fluorinated phenylalanine analogs .
Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
- CAS : 350997-12-5
- Molecular Formula: C₁₃H₁₁FNO₂S
- Key Differences: Backbone: Thiophene ring replaces the but-3-enoate chain. Impact: The sulfur atom in the thiophene enhances electronic delocalization and stability, while the aromatic system may improve interactions with hydrophobic targets. Applications: Explored in materials science and medicinal chemistry for its electron-rich structure .
Analogs with Substituent Variations
(S,E)-Methyl 2-amino-4-(4-(trifluoromethyl)phenyl)but-3-enoate Hydrochloride
- CAS : 2098497-09-5
- Molecular Formula: C₁₃H₁₄ClF₃NO₂
- Molecular Weight : 295.69 g/mol
- Key Differences: Substituent: Trifluoromethyl (-CF₃) replaces fluorine (-F) on the phenyl ring. Applications: Likely used in high-throughput screening for CNS-targeted drugs due to improved pharmacokinetic properties .
(R)-Methyl 2-amino-2-(4-fluorophenyl)acetate Hydrochloride
- Molecular Formula: C₉H₁₁ClFNO₂
- Key Differences: Structure: Shorter acetate chain with amino group at position 2. Stereochemistry: R-configuration vs. S,E in the target compound. Impact: Stereochemical differences may lead to divergent biological activities, as seen in enantiomer-specific drug interactions. Applications: Intermediate in synthesizing chiral fluorinated pharmaceuticals .
Heterocyclic Analogs
Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate
- CAS : 1133115-54-4
- Molecular Formula : C₁₃H₁₂FN₃O₂
- Key Differences :
1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine Hydrochloride
- CAS : 1251923-26-8
- Molecular Formula : C₁₄H₁₇ClFN₃S
- Molecular Weight : 313.83 g/mol
- Key Differences: Structure: Thiazole ring and piperazine moiety replace the butenoate backbone. Impact: The thiazole’s sulfur and nitrogen atoms enhance electronic diversity, while the piperazine improves solubility and bioavailability. Applications: Potential use in CNS disorders due to piperazine’s affinity for neurotransmitter receptors .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride, considering stereochemical outcomes?
- Methodological Answer : Synthesis often involves enantioselective catalysis or chiral resolution. For example, enantiopure intermediates can be achieved using chiral auxiliaries or enzymatic resolution. Building blocks like methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride (structurally analogous) are synthesized via asymmetric hydrogenation or chiral pool strategies . Coupling reactions (e.g., Mitsunobu or Suzuki-Miyaura) may introduce the 4-fluorophenyl group while preserving stereochemical integrity. Solvent systems (e.g., THF/water mixtures) and temperature control (0–25°C) are critical for minimizing racemization .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry and fluorine substitution patterns. F NMR quantifies fluorophenyl group incorporation .
- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and stereochemistry, particularly for the α,β-unsaturated ester moiety .
- HPLC-MS : Reverse-phase chromatography (C18 columns, acetonitrile/water gradients) coupled with mass spectrometry validates purity and molecular weight .
Q. How can researchers ensure enantiomeric purity during synthesis, and what analytical methods validate this?
- Methodological Answer : Chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak® AD-H) separate enantiomers using hexane/isopropanol mobile phases. Polarimetry or circular dichroism (CD) corroborates optical activity. For example, D-Glufosinate HCl (a chiral compound) is analyzed via CSP-HPLC to confirm >99% enantiomeric excess .
Advanced Research Questions
Q. What in silico approaches predict the bioactivity of this compound against neurological targets, and how do they correlate with experimental data?
- Methodological Answer : Molecular docking (AutoDock Vina) models interactions with ion channels (e.g., KCNQ4), leveraging the 4-fluorophenyl group’s hydrophobic interactions. Retigabine, a fluorophenyl-containing anticonvulsant, serves as a template for QSAR studies . MD simulations (AMBER/CHARMM) assess binding stability, validated by patch-clamp electrophysiology in neuronal cell lines .
Q. How does the 4-fluorophenyl moiety influence the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer : Fluorine enhances metabolic stability by reducing CYP450-mediated oxidation. In rodent models, the 4-fluorophenyl group increases logP (lipophilicity), improving blood-brain barrier penetration. Paroxetine hydrochloride (containing 4-fluorophenyl) shows analogous pharmacokinetic trends, with t extended by fluorination . Microsomal stability assays (human liver microsomes) quantify metabolic resistance .
Q. What strategies mitigate solubility challenges in aqueous buffers for this hydrochloride salt during formulation?
- Methodological Answer : Co-solvency (e.g., PEG 400/water mixtures) or cyclodextrin inclusion complexes enhance solubility. pH adjustment (4.5–5.5) prevents precipitation of the free base. Lyophilization with trehalose or mannitol improves reconstitution properties, as demonstrated for similar hydrochloride salts .
Q. How do researchers resolve conflicting crystallographic data when determining the compound’s stereochemistry?
- Methodological Answer : SHELXL refines twinned or low-resolution datasets via dual-space algorithms. For ambiguous electron density (e.g., α,β-unsaturated ester geometry), complementary techniques like NOESY NMR clarify spatial arrangements. Discrepancies are resolved by repeating crystallization in alternative solvents (e.g., DMSO vs. ethanol) .
Q. What are the common degradation products observed under accelerated stability testing, and how are they characterized?
- Methodological Answer : Hydrolysis of the ester group generates 2-amino-4-(4-fluorophenyl)but-3-enoic acid, identified via LC-MS/MS. Oxidative degradation (40°C/75% RH) forms sulfoxide derivatives, characterized by H NMR and IR. Impurity standards (e.g., EP/PharmEur guidelines) are used for quantitative analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
